Ethyl 2-cyano-3-methylpentanoate

Catalog No.
S794438
CAS No.
7309-45-7
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-methylpentanoate

CAS Number

7309-45-7

Product Name

Ethyl 2-cyano-3-methylpentanoate

IUPAC Name

ethyl 2-cyano-3-methylpentanoate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3

InChI Key

INPSAVANRKDAJY-UHFFFAOYSA-N

SMILES

CCC(C)C(C#N)C(=O)OCC

Canonical SMILES

CCC(C)C(C#N)C(=O)OCC

Synthesis:

Ethyl 2-cyano-3-methylpentanoate has been synthesized through various methods, including the Knoevenagel condensation of ethyl acetoacetate with cyanoacetic acid in the presence of a base catalyst []. This reaction scheme offers a straightforward approach for obtaining this specific ester compound.

Reactivity:

The presence of the cyano group (C≡N) and the ester functionality (COOCH₂) in the molecule makes Ethyl 2-cyano-3-methylpentanoate a versatile building block for further organic transformations. Studies have explored its reactivity in various contexts, including:

  • Michael addition reactions: The cyano group acts as an electron-withdrawing group, enhancing the Michael acceptor character of the molecule. This allows it to participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds [].
  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding the corresponding carboxylic acid (2-cyano-3-methylpentanoic acid) and ethanol [].

Potential Applications:

While the specific applications of Ethyl 2-cyano-3-methylpentanoate in scientific research are not extensively documented, its chemical properties suggest potential applications in areas such as:

  • Organic synthesis: As a versatile intermediate, it could serve as a building block for the synthesis of more complex molecules with various functionalities.
  • Material science: The cyano group and the ester functionality could contribute to specific properties of polymers or other materials synthesized using this compound.

Ethyl 2-cyano-3-methylpentanoate is an organic compound with the molecular formula C9H15NO2C_9H_{15}NO_2. This compound is classified as an ester, characterized by a cyano group and a methyl group attached to a pentanoate backbone. Its structure includes a five-carbon chain (pentanoate) with a cyano group at the second position and a methyl group at the third position. This unique arrangement contributes to its reactivity and potential applications in various fields of chemistry, including organic synthesis and medicinal chemistry .

Currently, there is no scientific research readily available describing a specific mechanism of action for ECMP.

  • Skin and eye irritation: The ester functionality can cause irritation upon contact [].
  • Respiratory irritation: The presence of the nitrile group suggests potential respiratory irritation if inhaled [].

  • Hydrolysis: In the presence of aqueous acid or base, it hydrolyzes to produce 3-methylpentanoic acid and ethanol. This reaction can be catalyzed by strong acids like hydrochloric acid or bases like sodium hydroxide.
  • Alkylation: The compound can undergo alkylation reactions with alkyl halides, leading to the formation of substituted derivatives. This reaction typically requires a strong base such as sodium ethoxide.
  • Reduction: The cyano group can be reduced to yield primary amines, often using hydrogen gas in the presence of catalysts like palladium on carbon.

These reactions highlight the versatility of ethyl 2-cyano-3-methylpentanoate in synthetic organic chemistry.

Research into the biological activity of ethyl 2-cyano-3-methylpentanoate has indicated potential enzyme inhibition and antimicrobial properties. The cyano group may interact with biological targets, possibly affecting enzyme function through competitive inhibition. Additionally, studies have suggested that compounds with similar structures may exhibit varying degrees of biological activity, making this compound a candidate for further investigation in pharmacological contexts .

Ethyl 2-cyano-3-methylpentanoate can be synthesized through several methods:

  • Alkylation of Ethyl Cyanoacetate: This method involves reacting ethyl cyanoacetate with an appropriate alkyl halide (e.g., 3-chloropentane) in the presence of a base like sodium ethoxide under basic conditions. This reaction typically yields the desired ester product.
  • Reaction with 3-Methyl-2-pentenoic Acid: Another approach is to react ethyl cyanoacetate with 3-methyl-2-pentenoic acid under acidic conditions, often using sulfuric acid as a catalyst and refluxing the mixture to facilitate the reaction.

In industrial settings, production may involve optimized batch or continuous processes that enhance yield and purity through automated reactors and controlled reaction parameters.

Ethyl 2-cyano-3-methylpentanoate has diverse applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: The compound is studied for its potential biological activities, making it relevant in medicinal chemistry and drug development.
  • Industrial Use: It is utilized in producing specialty chemicals and materials, capitalizing on its unique chemical properties .

The interaction studies involving ethyl 2-cyano-3-methylpentanoate primarily focus on its mechanism of action within biological systems. The cyano group can participate in nucleophilic addition reactions, while the ester functionality allows for hydrolysis, releasing active metabolites that may exert biological effects. Understanding these interactions is crucial for exploring its potential therapeutic applications and optimizing its efficacy as a drug candidate.

Ethyl 2-cyano-3-methylpentanoate can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl acetateSimple esterLacks cyano group; used primarily as a solvent
Methyl butyrateEster with fruity odorDifferent structural features affecting volatility
Ethyl cyanoacetateNitrile esterSimilar functional groups but simpler structure
Ethyl 3-benzyl-2-cyano-3-methylpentanoateContains benzyl groupIncreased complexity due to additional aromatic ring

Uniqueness

The uniqueness of ethyl 2-cyano-3-methylpentanoate lies in its combination of both cyano and ester functional groups. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis compared to other similar compounds that may lack one of these groups or possess different structural characteristics .

Molecular Structure and Formula

Ethyl 2-cyano-3-methylpentanoate is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 7309-45-7 [3]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C(C#N)C(C)CC, which illustrates the connectivity of atoms within the molecule [1] [2].

The compound features a pentanoate backbone with specific functional group substitutions that define its chemical identity [1]. The molecular structure incorporates an ethyl ester group at the carboxyl position, a cyano group at the second carbon, and a methyl substituent at the third carbon of the pentanoic acid chain [1] [2]. The International Chemical Identifier Key for this compound is INPSAVANRKDAJY-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [1] [2].

The structural architecture of ethyl 2-cyano-3-methylpentanoate consists of three distinct functional regions: the ethyl ester moiety (-COOEt), the nitrile functionality (-C≡N), and the branched alkyl chain [1] [2]. This combination of functional groups contributes to the compound's distinctive chemical and physical properties .

Structural Isomerism and Stereochemistry

Ethyl 2-cyano-3-methylpentanoate exhibits structural complexity due to the presence of a chiral center at the third carbon atom of the pentanoate chain [1] [5]. This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the carbon bearing the cyano group [5] [6]. The presence of this stereogenic center gives rise to two possible enantiomeric forms of the compound [5] [6].

The stereochemical configurations can be designated using the Cahn-Ingold-Prelog nomenclature system, resulting in R and S enantiomers [6]. These enantiomers are non-superimposable mirror images that possess identical physical properties except for their interaction with plane-polarized light [6]. Each enantiomer will rotate plane-polarized light in opposite directions with equal magnitude [6].

The compound does not exhibit geometric isomerism, as it lacks carbon-carbon double bonds that would permit cis-trans arrangements [1] [2]. However, the branched nature of the pentanoate chain and the positioning of the cyano group create potential for conformational isomerism around single bonds [1]. The three-dimensional arrangement of atoms around the chiral center influences the compound's biological activity and chemical reactivity [6].

Physical Constants and Properties

Density and Physical State

Ethyl 2-cyano-3-methylpentanoate exists as a liquid at room temperature with a density of 0.965 grams per cubic centimeter [2] [7]. This density value indicates that the compound is less dense than water, which has implications for its behavior in aqueous systems [2]. The liquid state at ambient conditions is consistent with the molecular weight and structure of the compound .

The compound exhibits typical characteristics of organic esters, maintaining its liquid form across a range of temperatures encountered in standard laboratory and industrial conditions . The density measurement provides important information for calculating molar volumes and for practical handling considerations in synthetic applications [2].

Refractive Index and Optical Properties

The refractive index of ethyl 2-cyano-3-methylpentanoate is measured at 1.428, which falls within the typical range for organic compounds containing ester and nitrile functionalities [2] [7]. This optical property is fundamental for compound identification and purity assessment in analytical chemistry [2]. The refractive index value reflects the compound's molecular polarizability and electronic structure [2].

The molar refractivity has been calculated as 45.10 milliliters per mole, providing insight into the compound's molecular volume and electronic characteristics [2]. This parameter is useful for understanding intermolecular interactions and predicting solubility behavior in various solvents [2]. The optical properties are consistent with the presence of the cyano group, which contributes to the overall polarizability of the molecule [2].

Boiling Point and Vapor Pressure

Ethyl 2-cyano-3-methylpentanoate exhibits a boiling point of approximately 180 degrees Celsius at standard atmospheric pressure . This relatively high boiling point is attributed to the polar nature of both the ester and cyano functional groups, which contribute to intermolecular dipole-dipole interactions . The boiling point data is essential for distillation procedures and thermal stability assessments .

Vapor pressure data for this compound at standard temperature conditions are limited in the available literature [8]. However, based on structural analogies with similar cyano esters, the vapor pressure is expected to be relatively low at room temperature, consistent with the compound's liquid state and boiling point characteristics [9] [10]. The relationship between vapor pressure and temperature follows the Antoine equation principles commonly applied to organic compounds [9].

Solubility Profile in Various Solvents

The solubility characteristics of ethyl 2-cyano-3-methylpentanoate are influenced by its dual polar and nonpolar character . The compound exhibits solubility in organic solvents due to the presence of the alkyl chain and ester functionality . Common organic solvents such as ethanol, methanol, and chloroform are expected to dissolve the compound readily .

The cyano group contributes to the compound's polarity, potentially enhancing solubility in moderately polar solvents . The branched alkyl structure provides some hydrophobic character, which may limit solubility in highly polar solvents like water . The overall solubility profile makes this compound suitable for use in organic synthesis reactions conducted in aprotic and protic organic media .

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of ethyl 2-cyano-3-methylpentanoate reveals characteristic absorption bands that correspond to its functional groups [11] [12]. The carbon-nitrogen triple bond of the cyano group exhibits a sharp, intense absorption peak in the range of 2260 to 2240 wavenumbers [12]. This peak is particularly distinctive due to the high polarity of the carbon-nitrogen triple bond and the significant change in dipole moment during vibrational stretching [12].

The ester carbonyl group produces a characteristic absorption band between 1730 and 1710 wavenumbers, typical of aliphatic ester compounds [11] [13]. The exact position within this range depends on the electronic environment and steric factors surrounding the carbonyl group [11]. Additional peaks corresponding to carbon-hydrogen stretching vibrations appear in the 2800 to 3000 wavenumber region [11].

The infrared spectrum also displays peaks associated with carbon-carbon stretching and bending modes throughout the fingerprint region below 1500 wavenumbers [11]. These peaks provide a unique spectroscopic fingerprint for compound identification and purity verification [12]. The intensity and sharpness of the cyano stretching peak make it particularly useful for quantitative analysis applications [12].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl 2-cyano-3-methylpentanoate through characteristic chemical shift patterns [11] [14]. Proton nuclear magnetic resonance analysis reveals signals corresponding to the various hydrogen environments within the molecule [11]. The ethyl ester protons typically appear as a characteristic triplet-quartet pattern, with the methyl protons of the ethyl group resonating around 1.2 to 1.3 parts per million and the methylene protons appearing near 4.1 to 4.3 parts per million [11].

The methyl substituent on the pentanoate chain produces a doublet signal due to coupling with the adjacent methine proton [11]. The chemical shifts of the alkyl chain protons fall within the typical aliphatic region of 0.8 to 2.5 parts per million [11] [14]. The proton bearing the cyano group exhibits a characteristic downfield shift due to the electron-withdrawing effect of the nitrile functionality [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the nitrile carbon appearing at approximately 118 parts per million and the carbonyl carbon of the ester group resonating around 170 parts per million [11] [14]. The remaining aliphatic carbons appear in their expected chemical shift ranges, providing confirmation of the molecular structure [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of ethyl 2-cyano-3-methylpentanoate yields a molecular ion peak at mass-to-charge ratio 169, corresponding to the molecular weight of the compound [1] [15]. The fragmentation pattern provides structural information through characteristic loss of functional groups and rearrangement reactions [15] [16].

Common fragmentation pathways include the loss of the ethoxy group from the ester functionality, resulting in fragments at lower mass-to-charge ratios [15]. The cyano group contributes to the stability of certain fragment ions through resonance stabilization [15] [16]. Loss of alkyl groups from the pentanoate chain produces additional characteristic fragment peaks [15].

The base peak in the mass spectrum varies depending on the ionization conditions and the relative stability of the resulting fragment ions [15]. Electron impact ionization typically produces extensive fragmentation, while chemical ionization methods may provide more molecular ion intensity with less fragmentation [15] [16]. The fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for compound identification [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of ethyl 2-cyano-3-methylpentanoate reveals limited absorption in the standard measurement range of 200 to 800 nanometers [17] [18]. The compound exhibits end absorption below 220 nanometers, which is characteristic of saturated organic molecules lacking extended conjugation [18] [19].

The cyano group contributes some absorption in the far ultraviolet region due to the π to π* transition of the carbon-nitrogen triple bond [18] [19]. However, this absorption occurs at wavelengths shorter than those typically measured by standard ultraviolet-visible spectrophotometers [18]. The ester functionality does not contribute significant chromophoric character to the molecule [18].

The absence of significant absorption in the visible region confirms that the compound is colorless, consistent with its structural characteristics [17] [18]. The ultraviolet absorption characteristics are useful for detecting the compound in high-performance liquid chromatography applications using ultraviolet detection [18] [19]. The limited chromophoric character necessitates the use of derivatization techniques for enhanced detection sensitivity in some analytical applications [18].

Physical Properties Summary Table

PropertyValueUnit
Molecular FormulaC₉H₁₅NO₂-
Molecular Weight169.22g/mol
CAS Number7309-45-7-
Density0.965g/cm³
Boiling Point~180°C
Refractive Index1.428nD
Surface Tension30.78dyn/cm
Molar Volume175.3mL/mol

Spectroscopic Data Summary Table

Spectroscopic MethodCharacteristic ValueDescription
Infrared - C≡N Stretch2260-2240 cm⁻¹Sharp, intense nitrile peak
Infrared - C=O Stretch1730-1710 cm⁻¹Ester carbonyl absorption
Mass Spectrometrym/z 169Molecular ion peak
¹H Nuclear Magnetic Resonance1-4 ppmAliphatic proton region
¹H Nuclear Magnetic Resonance4-5 ppmEthyl ester protons
Ultraviolet-Visible<220 nmEnd absorption only

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7309-45-7

Dates

Last modified: 08-15-2023

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